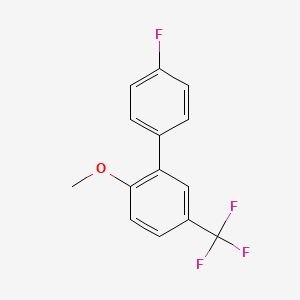
4'-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzene and 4-bromo-1,1’-biphenyl.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.
Scientific Research Applications
4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of target proteins or enzymes. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: This compound shares the fluorine and methoxy groups but has a nitro group instead of a trifluoromethyl group.
4-Fluoro-2-methoxy-5-(trifluoromethyl)phenylboronic acid: This compound has a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4’-Fluoro-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. These properties make it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C14H10F4O |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4O/c1-19-13-7-4-10(14(16,17)18)8-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3 |
InChI Key |
PEMWFJDRWMEIJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















